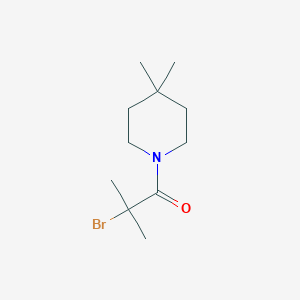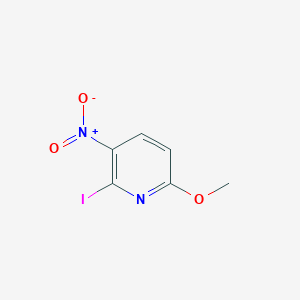
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Vue d'ensemble
Description
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride, also known as (2-TFMB)-1-PIP, is a novel and highly active small molecule that has been used in a variety of scientific applications, including the study of biochemical and physiological processes. Its unique chemical structure, along with its wide range of potential applications, make it an ideal candidate for further research and development.
Applications De Recherche Scientifique
DPP IV Inhibitors in Diabetes Treatment
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is structurally related to a class of compounds known as DPP IV inhibitors. These inhibitors play a significant role in managing type 2 diabetes mellitus (T2DM) by inhibiting the enzyme DPP IV, which is involved in the inactivation of incretin hormones. These hormones are crucial for insulin secretion in response to food intake, thereby regulating blood glucose levels. Research in finding new DPP IV inhibitors is intense, highlighting the ongoing need to develop effective treatments for T2DM without long-term side effects (Mendieta, Tarragó, & Giralt, 2011).
DNA Minor Groove Binders
Compounds similar to this compound have been explored for their ability to bind to the minor groove of DNA. This binding specificity is crucial for developing therapeutic agents that can regulate gene expression, offering potential applications in cancer treatment and genetic diseases. For example, Hoechst 33258, a well-known minor groove binder, has provided insights into designing drugs that target specific DNA sequences (Issar & Kakkar, 2013).
Copper Catalyst Systems in Organic Synthesis
The structural motif of this compound is relevant to the development of copper-catalyzed systems for C-N bond-forming reactions. These reactions are fundamental in creating pharmaceuticals, agrochemicals, and organic materials. The research has led to recyclable copper catalyst systems that are environmentally friendly and efficient, offering broad applications in synthetic chemistry (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Nucleophilic Aromatic Substitution Reactions
The structure of this compound suggests its potential in nucleophilic aromatic substitution reactions. These reactions are key in modifying aromatic compounds, which is essential in developing new chemical entities with pharmaceutical applications. Research in this area focuses on understanding the mechanisms and optimizing conditions for these types of reactions, which are crucial for the synthesis of complex molecules (Pietra & Vitali, 1972).
Cytochrome P450 Inhibitors
Compounds structurally related to this compound have been studied for their role as inhibitors of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and their inhibition can lead to increased bioavailability and effectiveness of therapeutic agents. This area of research is vital for the development of drug-drug interaction profiles and for optimizing drug therapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propriétés
IUPAC Name |
1-piperidin-4-yl-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)14-4-2-1-3-12(14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYCWMTBFEWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)
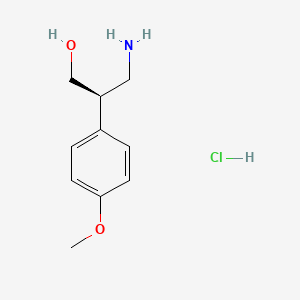
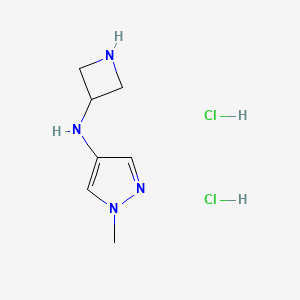
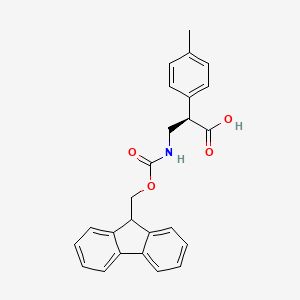

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)



[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
